N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide
Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include heating the reactants in a suitable solvent, such as acetic acid or toluene, to facilitate the formation of the imide ring. The reaction can be catalyzed by acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imide group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents on the aromatic ring or the imide nitrogen is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions, such as in the presence of a catalyst or under reflux.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
- (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
Comparison: N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the phenylacetamide group. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other phthalimide derivatives.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(10-11-6-2-1-3-7-11)17-18-15(20)12-8-4-5-9-13(12)16(18)21/h1-9H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBRYOXGAPTBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355617 | |
Record name | Benzeneacetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806929 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326902-41-4 | |
Record name | Benzeneacetamide, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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